molecular formula C23H26N6O2S B5649644 1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine

1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine

Cat. No. B5649644
M. Wt: 450.6 g/mol
InChI Key: BSZIGMJTESYVAD-CALCHBBNSA-N
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Description

Research into heterocyclic compounds, such as imidazo[1,2-b][1,3]thiazoles, has been extensive due to their broad spectrum of biological activities. The compound incorporates multiple heterocyclic structures, suggesting potential interest in pharmacology and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amino derivatives with α-haloaryl ketones or similar electrophilic reagents in the presence of bases. For instance, the synthesis of 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives has been reported using formaldehyde and acetic acid in methanol, yielding morpholin-4-ylmethyl derivatives among others (Manjoor. Syed et al., 2013).

Molecular Structure Analysis

Crystal structure analysis and spectroscopic methods, such as IR, NMR, and Mass spectrometry, play a crucial role in confirming the structures of synthesized compounds. For example, the synthesis and crystal structure of similar imidazo[2,1-b][1,3,4]thiadiazole derivatives have been detailed, providing insights into the molecular configurations and interactions (A. Banu et al., 2013).

Chemical Reactions and Properties

The chemical behavior of such compounds can vary widely depending on the substitution pattern on the heterocyclic cores. Reactivity studies often involve exploring the potential of these compounds to undergo further chemical transformations, such as nucleophilic substitutions or coupling reactions that can modify their chemical and biological properties.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystallinity, are essential for understanding the compound's behavior in different environments. These properties are often determined through experimental measurements and can influence the compound's application in drug formulation or material science.

Chemical Properties Analysis

Chemical properties, like acidity, basicity, and reactivity towards different reagents, are fundamental to the compound's applications. Studies on similar heterocyclic compounds have shown a range of activities, including antimicrobial, antitubercular, and vasorelaxant properties, which can be attributed to the compound's chemical nature (G. S. Hassan et al., 2014).

properties

IUPAC Name

[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-16-14-27(15-17(2)31-16)22(30)21-20(28-9-10-32-23(28)26-21)13-24-12-18-5-3-6-19(11-18)29-8-4-7-25-29/h3-11,16-17,24H,12-15H2,1-2H3/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZIGMJTESYVAD-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(N3C=CSC3=N2)CNCC4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=C(N3C=CSC3=N2)CNCC4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,6S)-2,6-dimethylmorpholin-4-yl]-[5-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone

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